molecular formula C20H24N2O3 B11972284 2-(2-Isopropyl-5-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide CAS No. 303083-43-4

2-(2-Isopropyl-5-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide

Cat. No.: B11972284
CAS No.: 303083-43-4
M. Wt: 340.4 g/mol
InChI Key: GXNMWONSLWIGIL-CIAFOILYSA-N
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Description

2-(2-Isopropyl-5-methylphenoxy)-N’-(2-methoxybenzylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring both phenoxy and benzylidene groups, suggests potential biological activity and utility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropyl-5-methylphenoxy)-N’-(2-methoxybenzylidene)acetohydrazide typically involves the condensation of 2-(2-Isopropyl-5-methylphenoxy)acetic acid hydrazide with 2-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropyl-5-methylphenoxy)-N’-(2-methoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

    Substitution: The phenoxy and benzylidene groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Isopropyl-5-methylphenoxy)-N’-(2-methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The phenoxy and benzylidene groups may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Isopropyl-5-methylphenoxy)acetic acid hydrazide
  • 2-Methoxybenzaldehyde hydrazone
  • 2-(2-Isopropyl-5-methylphenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide

Uniqueness

2-(2-Isopropyl-5-methylphenoxy)-N’-(2-methoxybenzylidene)acetohydrazide is unique due to the presence of both isopropyl and methoxy substituents, which may confer distinct chemical and biological properties compared to similar compounds. Its specific structure allows for unique interactions in chemical reactions and potential biological activities.

Properties

CAS No.

303083-43-4

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C20H24N2O3/c1-14(2)17-10-9-15(3)11-19(17)25-13-20(23)22-21-12-16-7-5-6-8-18(16)24-4/h5-12,14H,13H2,1-4H3,(H,22,23)/b21-12+

InChI Key

GXNMWONSLWIGIL-CIAFOILYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=CC=C2OC

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=CC=C2OC

Origin of Product

United States

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